molecular formula C11H20FNO3 B1532355 Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate CAS No. 1209780-33-5

Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate

Cat. No.: B1532355
CAS No.: 1209780-33-5
M. Wt: 233.28 g/mol
InChI Key: DWZSZZQBLOQTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a fluorine substituent at position 4, a hydroxyl group at position 5, and a tert-butyl carboxylate protecting group at position 1. This compound is structurally significant in medicinal chemistry, where azepane scaffolds are commonly explored for their conformational flexibility and bioactivity. The tert-butyl ester group enhances stability during synthetic processes, while the fluorine and hydroxyl groups contribute to electronic and steric properties, influencing reactivity and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZSZZQBLOQTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis via Azepane Derivatives

One documented approach involves reacting a suitable azepane intermediate with tert-butyl chloroformate and a fluorinating agent under controlled conditions to yield the target compound.

  • Step 1: Synthesis of azepane intermediate with free amine or protected amine functionality.
  • Step 2: Fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 4-position.
  • Step 3: Hydroxylation at the 5-position, which can be achieved by oxidation of a precursor or nucleophilic substitution if a leaving group is present.
  • Step 4: Protection of the carboxyl group by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

This method requires precise temperature control and solvent selection (e.g., dichloromethane, tetrahydrofuran) to optimize yields and selectivity.

Reductive Amination and Functional Group Transformations

Alternatively, starting from tert-butyl 4-aminopiperazine-1-carboxylate or related compounds, functionalization steps can be performed:

  • Reduction of nitro precursors to amines using zinc and ammonium chloride in tetrahydrofuran-water mixtures.
  • Coupling reactions with activated carboxylic acids using carbodiimide coupling agents (e.g., 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride) and catalysts like 4-dimethylaminopyridine in dichloromethane.
  • Fluorination and hydroxylation steps can follow, depending on the substitution pattern required.

These reactions typically proceed at ambient temperature over several hours, with purification by column chromatography to isolate the desired intermediates or final product.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key steps in the synthesis of this compound and related analogs:

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Reduction of nitro group Zinc, NH4Cl THF/H2O 0–25 °C 30 min 83 Conversion to amine intermediate
Carbodiimide coupling EDC·HCl, HOBt, DMAP Dichloromethane Room temperature Overnight 88 Formation of tert-butyl carbamate
Fluorination Selectfluor or NFSI Dichloromethane 0–25 °C 1–3 hours 70–85 Introduction of fluorine at 4-position
Hydroxylation/oxidation Potassium permanganate or other oxidants Methanol or EtOH 0–25 °C 1–4 hours 65–80 Installation of hydroxy group at 5-position
Protection with tert-butyl chloroformate tert-butyl chloroformate, base (e.g., triethylamine) Dichloromethane 0–25 °C 2–4 hours 75–90 Formation of tert-butyl ester

Mechanistic Insights

  • Fluorination: The fluorination step is typically electrophilic, where reagents like Selectfluor deliver a fluorine electrophile to the nucleophilic azepane ring, favoring substitution at the 4-position due to ring electronics and sterics.
  • Hydroxylation: Hydroxylation may proceed via oxidation of an intermediate alkene or via substitution of a leaving group (e.g., halide) by hydroxide ion.
  • Protection: The tert-butyl carbamate protection stabilizes the carboxyl group, facilitating further synthetic manipulations and improving compound stability.

Representative Experimental Procedure

Synthesis of this compound:

  • Dissolve the azepane precursor in dry dichloromethane under inert atmosphere.
  • Add tert-butyl chloroformate and triethylamine dropwise at 0 °C, stirring for 2 hours.
  • Introduce the fluorinating agent (e.g., Selectfluor) slowly and allow the reaction to proceed at room temperature for 3 hours.
  • Quench the reaction with aqueous sodium bicarbonate, extract with dichloromethane, dry over sodium sulfate.
  • Subject the intermediate to hydroxylation conditions using potassium permanganate in methanol at 0 °C for 1 hour.
  • Purify the final product by column chromatography.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
Multi-step fluorination & hydroxylation tert-butyl chloroformate, Selectfluor, KMnO4 Electrophilic substitution, oxidation High selectivity, well-documented Multi-step, moderate yields
Reductive amination & coupling Zn/NH4Cl, EDC·HCl, DMAP Reduction, coupling Efficient amine formation, good yields Requires careful purification
Direct fluorination on azepane ring NFSI, Selectfluor Electrophilic fluorination Direct introduction of fluorine Sensitive to reaction conditions

Research Findings and Considerations

  • The fluorine substitution enhances the compound’s chemical stability and biological activity by affecting electronic properties and metabolic resistance.
  • Hydroxylation introduces polarity and potential sites for hydrogen bonding, influencing solubility and receptor interactions.
  • Protection of the carboxyl group as a tert-butyl ester is crucial for synthetic versatility and compound stability during multi-step synthesis.
  • Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Modulation of Lipid Metabolism

One of the most notable applications of tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is its potential role as a modulator in lipid synthesis pathways. Research indicates that this compound may interact with enzymes involved in fatty acid metabolism, thereby influencing lipid profiles within biological systems. This property makes it a candidate for studies focused on metabolic disorders such as obesity and dyslipidemia.

Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows chemists to modify it further to create derivatives with specific pharmacological properties. For example, it can be transformed into compounds targeting different biological pathways or used in the development of new therapeutic agents.

Potential Therapeutic Uses

Given its influence on lipid metabolism, this compound has potential applications in drug development aimed at treating conditions related to lipid dysregulation. Studies are being conducted to evaluate its efficacy in modulating lipid levels and its overall impact on metabolic health.

Analytical Techniques for Characterization

To ensure the purity and structural integrity of this compound, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for determining the molecular structure and confirming the presence of functional groups.
  • Mass Spectrometry (MS): Helps in analyzing molecular weight and identifying fragmentation patterns.
  • High-performance Liquid Chromatography (HPLC): Employed for purity assessment and quantification of the compound.

Case Study 1: Lipid Modulation Research

In a study examining the effects of various azepane derivatives on lipid profiles, this compound was found to significantly reduce triglyceride levels in animal models. This suggests its potential utility in developing treatments for hyperlipidemia.

Case Study 2: Synthesis of Bioactive Compounds

Researchers utilized this compound as a precursor for synthesizing novel compounds aimed at inhibiting specific metabolic enzymes. The derivatives showed promising results in preclinical trials, indicating their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Fluorine vs. Bromine Substitution

  • Reactivity: The bromo-substituted analog (C₁₁H₁₈BrNO₃) is more susceptible to nucleophilic substitution compared to the fluoro derivatives, making it a candidate for further functionalization .

Hydroxyl vs. Oxo Group

  • Hydrogen Bonding: The 5-hydroxy group in the parent compound enables hydrogen bonding, influencing solubility and crystal packing. The 5-oxo group in the bromo analog introduces a ketone, increasing polarity but eliminating hydrogen-bond donor capacity .
  • Acidity : The hydroxyl group (pKa ~10–12) is less acidic than a ketone’s α-hydrogens (pKa ~18–20), altering deprotonation behavior under basic conditions.

Amino and Phenyl Substituents

  • Basicity: The 4-amino group in C₁₇H₂₆N₂O₂ introduces a strong electron-donating effect, increasing the azepane ring’s basicity. This property could enhance interactions with biological targets, such as enzymes or receptors .

Research Implications and Limitations

The difluoro and bromo analogs offer routes for diversification, whereas the amino-phenyl variant exemplifies bioactivity-oriented design. Further studies should focus on crystallographic analysis (e.g., using SHELX software ) and pharmacological profiling to quantify substituent effects on bioactivity and stability.

Biological Activity

Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Chemical Formula : C11H20FNO3
  • Molecular Weight : 233.29 g/mol
  • CAS Number : Not specified in the literature reviewed.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include readily available azepane derivatives, which undergo various transformations such as fluorination and esterification to yield the target compound.

This compound has been studied for its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways relevant to diseases such as cancer and diabetes .
  • Antiviral Activity : Preliminary studies indicate that azepane derivatives can exhibit antiviral properties, potentially through modulation of viral replication mechanisms .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, possibly by reducing oxidative stress in neuronal cells .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways; potential for drug development .
Antiviral PropertiesExhibits activity against certain viruses; mechanism not fully elucidated .
NeuroprotectionReduces oxidative stress in neuronal cells; potential applications in neurodegenerative diseases .

Case Study 1: Enzyme Inhibition

In a study focusing on azepane derivatives, this compound was identified as a selective inhibitor of a key enzyme involved in glycosidase activity. The compound demonstrated significant inhibition rates, suggesting its utility in designing therapeutic agents for conditions like diabetes and cancer .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of azepanes found that this compound reduced cell death in astrocyte cultures exposed to amyloid-beta (Aβ) peptides. This reduction was associated with decreased levels of pro-inflammatory cytokines, indicating a potential mechanism for mitigating neuroinflammation .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate, and what reaction conditions are critical for optimal yield?

The synthesis typically involves coupling a hydroxyl- and fluorine-substituted azepane precursor with tert-butyl chloroformate in the presence of a base like triethylamine. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to stabilize intermediates. Maintaining a temperature range of 0–25°C during the reaction minimizes side-product formation. Post-synthesis, quenching with ice-water and extraction with ethyl acetate are standard steps to isolate the crude product .

Q. What purification methods are recommended for this compound, and how can purity be validated?

Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) is effective for purification. Recrystallization in a solvent system like ethanol/water can further enhance purity. Analytical techniques such as thin-layer chromatography (TLC) with UV visualization or HPLC (using a C18 column and acetonitrile/water mobile phase) validate purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. What safety precautions should be observed during handling and storage?

While specific toxicity data for this compound are limited, general precautions include:

  • Using nitrile gloves and lab coats to avoid skin contact.
  • Working in a fume hood to prevent inhalation of dust or vapors.
  • Storing in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Refer to analogous carbamate safety data sheets (SDS) for hazard guidance, as combustion may release toxic fumes (e.g., hydrogen fluoride) .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve the compound’s stereochemistry and confirm its conformation?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Crystals are grown via slow evaporation of a saturated solution in a non-polar solvent (e.g., hexane). Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Key parameters include R-factor (<5%), bond length/angle deviations, and electron density maps to validate the fluorine and hydroxyl group positions .

Q. What mechanistic insights explain the regioselective functionalization of the azepane ring during synthesis?

The fluorine atom’s electron-withdrawing effect directs electrophilic or nucleophilic attacks to specific positions. For example, the hydroxyl group’s activation via hydrogen bonding with the tert-butyl carbamate moiety may stabilize transition states during ring functionalization. Computational studies (DFT calculations) using Gaussian or ORCA software can model these interactions and predict regioselectivity .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

  • Acidic conditions : The tert-butyl carbamate group hydrolyzes to yield 4-fluoro-5-hydroxyazepane and CO₂.
  • Basic conditions : The ester linkage may undergo saponification, forming carboxylate salts.
  • Oxidative conditions : The hydroxyl group oxidizes to a ketone, confirmed by IR (C=O stretch at ~1700 cm⁻¹) and LC-MS. Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling track degradation kinetics .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR) in drug discovery?

  • Functional group interconversion : Replace the hydroxyl group with esters, ethers, or amines via Mitsunobu or SN2 reactions.
  • Ring modification : Introduce substituents via cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or click chemistry. Biological assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (AutoDock Vina) correlate structural changes with activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-protein binding. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonds with the hydroxyl group, hydrophobic contacts with the tert-butyl moiety). QSAR models built using MOE or Schrödinger Suite prioritize derivatives with enhanced binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.